3-(3,4-Dimethylphenoxy)aniline
Description
3-(3,4-Dimethylphenoxy)aniline is an aromatic amine derivative characterized by a phenoxy group substituted with two methyl groups at the 3,4-positions and an aniline moiety. Key features include:
- Core structure: Aniline linked to a dimethylphenoxy group.
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-14(8-11(10)2)16-13-5-3-4-12(15)9-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAFCWSBGDNPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402710 | |
| Record name | 3-(3,4-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300668-53-5 | |
| Record name | 3-(3,4-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3,4-dimethylphenol is reacted with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(3,4-Dimethylphenoxy)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Halogen or Trifluoromethyl Substituents
Compounds with halogen or electron-withdrawing groups (e.g., Cl, CF₃) exhibit distinct electronic and biological properties:
Key Findings :
Comparison with Methoxy and Ethoxy Derivatives
Oxygen-containing substituents (e.g., methoxy, ethoxy) alter electronic properties and solubility:
Key Findings :
Parent Compound: 3,4-Dimethylaniline
The unsubstituted parent compound provides a baseline for comparison:
| Property | 3,4-Dimethylaniline | 3-(3,4-Dimethylphenoxy)aniline (Estimated) |
|---|---|---|
| Molecular Weight | 121.18 | ~243.3 (calc.) |
| Boiling Point (°C) | 228 | Higher (due to phenoxy group) |
| Solubility | Soluble in ethanol | Reduced solubility in water |
| Reactivity | Electrophilic substitution at para position | Steric hindrance from phenoxy group may redirect reactivity |
Biological Activity
3-(3,4-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO. Its structure features a phenoxy group substituted with two methyl groups at the 3 and 4 positions, along with an aniline group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and industrial applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of both phenoxy and aniline groups allows the compound to participate in various chemical reactions, which may affect cellular pathways and biological functions. The exact molecular targets and mechanisms are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial activity : The compound may exhibit properties that inhibit the growth of certain bacteria or fungi.
- Antioxidant effects : It may scavenge free radicals, contributing to cellular protection against oxidative stress.
- Enzyme inhibition : There is potential for this compound to modulate enzyme activity, influencing metabolic pathways.
In Vitro Studies
Recent studies have explored the in vitro biological activities of this compound. For example:
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains .
- Antioxidant Activity : In assays measuring DPPH radical scavenging activity, this compound showed a dose-dependent increase in radical scavenging capacity, suggesting its potential as a natural antioxidant .
Case Studies
A case study involving the application of this compound in drug formulation revealed promising results:
- Drug Delivery Systems : The compound was incorporated into a polymer matrix for controlled drug release. In vivo studies indicated that it enhanced the bioavailability of the encapsulated drug by improving solubility and stability .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyaniline | Methoxy groups instead of methyl | Moderate antioxidant effects |
| 3-Chloro-2-(3,4-dimethylphenoxy)aniline | Contains a chloro substituent | Enhanced antibacterial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
